molecular formula C18H26N4S B5889031 4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B5889031
M. Wt: 330.5 g/mol
InChI Key: VCZJHEQQCZUHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a sophisticated small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized as a bioisostere of purine that serves as a versatile platform for developing pharmaceutical agents . This compound is of significant interest in oncology research, particularly in the investigation of kinase inhibition pathways. Thieno[2,3-d]pyrimidine derivatives have demonstrated promising affinity for various kinase enzymes, with molecular docking studies suggesting potential interactions with key amino acid residues such as Leu 616 and Cys 694 in active sites . These interactions are crucial for researchers studying signal transduction in cancer cells. The core research value of this compound lies in its potential as a multi-targeted antitumor agent. Structurally related analogs have been shown to inhibit the proliferation of various human cancer cell lines and induce programmed cell death through the activation of both apoptotic and autophagic pathways . Furthermore, the thieno[2,3-d]pyrimidine core is a known pharmacophore in inhibitors of key enzymes in one-carbon metabolism, such as Glycinamide ribonucleotide formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are critical for de novo purine biosynthesis . This makes it a valuable tool for studying nucleotide metabolism in proliferating cells. The specific substitution pattern of the cyclohexylpiperazine group and methyl modifications on the thiophene ring are designed to optimize binding affinity and cellular potency, providing researchers with a potent compound for probing novel therapeutic strategies. Application Note: This product is intended for research purposes only and is not for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4S/c1-13-14(2)23-18-16(13)17(19-12-20-18)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h12,15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZJHEQQCZUHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidine derivatives . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization with isocyanates followed by base-promoted cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Anticancer Activity

Thieno[2,3-d]pyrimidines with varied substituents have been evaluated for cytotoxic effects. Key comparisons include:

Compound Name/Structure Substituents/Modifications Biological Activity (IC₅₀ or GP) Selectivity Index (SI) Reference
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-(Benzylamino) substituent GP = −31.02% (MDA-MB-435 melanoma) N/A
4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethyl 4-Cyclohexylpiperazine, 5,6-dimethyl Not explicitly reported N/A
5,6-Trimethylene derivatives Cyclic substituents (trimethylene) Moderate activity (HeLa cells) N/A

Key Findings :

  • The benzylamino-substituted derivative (IC₅₀ = 42.19 µM for COX-2) exhibits superior anticancer activity compared to unmodified 5,6-dimethyl analogs .
  • Cyclohexylpiperazine substitution enhances CNS penetration but introduces metabolic instability due to hydroxylation of the 5,6-dimethyl group .

COX-2 Inhibitory Activity

Selective COX-2 inhibition is a hallmark of anti-inflammatory thienopyrimidines:

Compound Name/Structure Substituents COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) SI (COX-2/COX-1)
Compound 5 (para-fluorophenyl) 2-(4-Fluorophenyl) 42.19 202.96 4.81
4-Cyclohexylpiperazin-1-yl derivative 4-Cyclohexylpiperazine Not reported Not reported N/A
Indomethacin (control) N/A 18.3 0.68 0.04

Key Findings :

  • The para-fluorophenyl-substituted compound (5) shows higher selectivity (SI = 4.81) than indomethacin (SI = 0.04) .

Antimicrobial Activity

Compound Name/Structure Substituents Activity (MIC, µg/mL) Target Pathogen
4,5-Dimethylthieno[2,3-d]pyrimidine-6-carboxamide Benzylamide at position 6 8–16 µg/mL Bacillus subtilis, P. aeruginosa
2-(Alkylamino)-5,6-dimethyl derivatives Alkylamino groups (e.g., –N(n-C₄H₉)₂) 61–76% yield Fungicidal activity
4-(4-Cyclohexylpiperazin-1-yl) derivative Piperazine moiety Not reported N/A

Key Findings :

  • Benzylamide derivatives exhibit potent activity against Gram-negative P. aeruginosa, a critical target for antibiotic-resistant infections .
  • Alkylamino substituents improve synthetic yields but require further optimization for enhanced efficacy .

CNS Penetration and Metabolic Stability

The 5,6-dimethylthieno[2,3-d]pyrimidine core impacts CNS distribution and metabolic pathways:

Compound Name/Structure Substituents CNS Kp (Brain/Plasma) Major Metabolic Pathway
4-Piperidine derivative (M4PAM candidate) Piperidine at position 4 Kp > 1 Hydroxylation (rat), sulfur oxidation (human)
4-Cyclohexylpiperazin-1-yl derivative Cyclohexylpiperazine Not reported Likely similar to M4PAM analogs

Key Findings :

  • The 5,6-dimethyl group is prone to hydroxylation in rats, limiting metabolic stability .

Biological Activity

4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a cyclohexylpiperazine moiety. This structure is significant as it influences the compound's interaction with biological targets.

Molecular Formula

  • Molecular Formula : C_{15}H_{20}N_4S
  • Molecular Weight : 284.41 g/mol

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. A study demonstrated that thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

StudyFindings
Showed significant inhibition of tumor growth in xenograft models.
Induced apoptosis in human cancer cell lines through caspase activation.

Neuropharmacological Effects

The cyclohexylpiperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been shown to act on serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders.

Neurotransmitter TargetEffect
Serotonin (5-HT)Modulation of mood and anxiety levels
DopaminePotential anti-addictive properties

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.

Case Study 1: Anticancer Efficacy

A clinical trial evaluated the efficacy of thieno[2,3-d]pyrimidine derivatives in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, highlighting the compound's potential as an anticancer agent.

Case Study 2: Psychiatric Applications

In a preclinical study on animal models, administration of the compound led to reduced anxiety-like behavior, suggesting its utility in treating anxiety disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thieno[2,3-d]pyrimidine core followed by substitution with the cyclohexylpiperazine moiety. Key steps include:

  • Coupling reactions : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution for introducing the piperazine group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization improves purity. Yield optimization requires monitoring reaction time and stoichiometry of intermediates.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the thienopyrimidine core and cyclohexylpiperazine substitution.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexyl group and piperazine orientation .
  • HPLC-PDA : Ensures purity (>95%) by detecting trace impurities.

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (IC50_{50}).
  • Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) identify therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardizing assay conditions : Control pH, temperature, and cell passage number.
  • Dose-response validation : Use multiple replicates and orthogonal assays (e.g., SPR for binding kinetics).
  • Structural analogs : Compare activity of derivatives to isolate functional group contributions .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., GPCRs).
  • MD simulations : GROMACS or AMBER models dynamic interactions over time (≥100 ns trajectories).
  • QSAR modeling : Build regression models using descriptors (e.g., logP, polar surface area) to correlate structure with activity .

Q. What experimental strategies are recommended for mechanistic studies in pharmacological research?

  • Methodological Answer :

  • Enzyme inhibition kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Western blotting : Track downstream signaling pathways (e.g., MAPK/ERK) post-treatment.
  • CRISPR/Cas9 knockout : Validate target specificity by deleting putative receptors in cell models .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release.
  • Pharmacokinetic profiling : Monitor plasma concentration via LC-MS/MS after IV/oral administration .

Q. What methodologies are critical for evaluating in vivo pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADME studies : Radiolabel the compound (14^{14}C or 3^3H) to track absorption/distribution in rodent models.
  • Toxicogenomics : RNA-seq identifies off-target gene expression changes.
  • Histopathology : Assess organ-specific toxicity (e.g., liver/kidney) in chronic dosing models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.